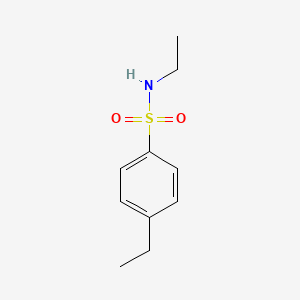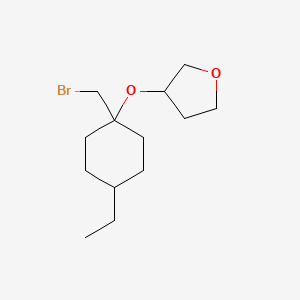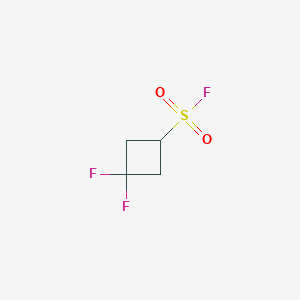
3,3-Difluorocyclobutane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluorocyclobutane-1-sulfonyl fluoride is a chemical compound characterized by a four-membered cyclobutane ring with two fluorine atoms attached at the 3rd positions (gem-difluoro). This ring system is linked to a sulfonyl fluoride (SO2F) group at the first position of the cyclobutane. The presence of fluorine atoms can alter the electronic properties of the ring and influence its reactivity, while the sulfonyl fluoride group is a highly reactive electrophile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluorocyclobutane-1-sulfonyl fluoride typically involves the transformation of sulfonates or sulfonic acids to sulfonyl fluorides. A common method is the one-pot synthesis, which features mild reaction conditions using readily available and easy-to-operate reagents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves the use of sulfonyl chlorides as intermediates, which are then converted to sulfonyl fluorides through nucleophilic substitution reactions.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluorocyclobutane-1-sulfonyl fluoride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is susceptible to nucleophilic attack by various nucleophiles like alcohols, amines, or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols (ROH), amines (RNH2), and thiols (RSH).
Hydrolysis: This reaction occurs in the presence of water, often under acidic or basic conditions.
Major Products Formed
Scientific Research Applications
3,3-Difluorocyclobutane-1-sulfonyl fluoride is used in various scientific research applications, including:
Chemistry: It is used as a reagent for the modification of organic molecules, enhancing their properties and reactivity.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Difluorocyclobutane-1-sulfonyl fluoride involves its highly reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a valuable tool for studying enzyme mechanisms and designing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorocyclobutane-1-sulfonyl chloride: This compound is similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
Perfluorobutanesulfonyl fluoride: Another similar compound with a perfluorinated butane chain.
Uniqueness
3,3-Difluorocyclobutane-1-sulfonyl fluoride is unique due to its combination of a cyclobutane ring and a sulfonyl fluoride group. This structure imparts distinct electronic properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C4H5F3O2S |
|---|---|
Molecular Weight |
174.14 g/mol |
IUPAC Name |
3,3-difluorocyclobutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H5F3O2S/c5-4(6)1-3(2-4)10(7,8)9/h3H,1-2H2 |
InChI Key |
RXMXJISICNGRAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


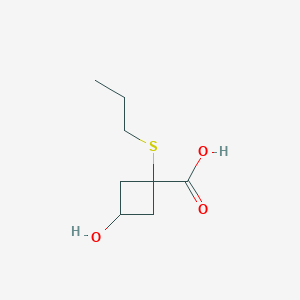
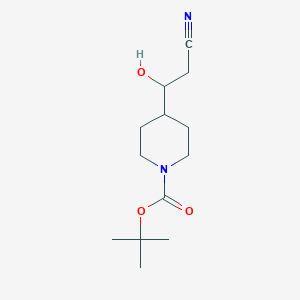
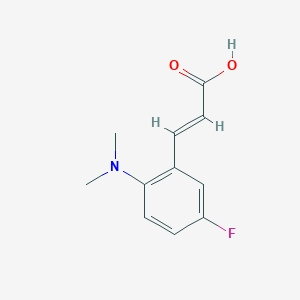
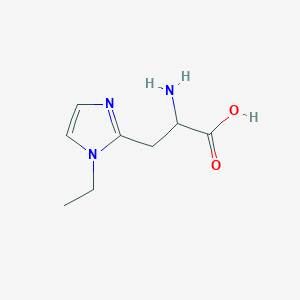
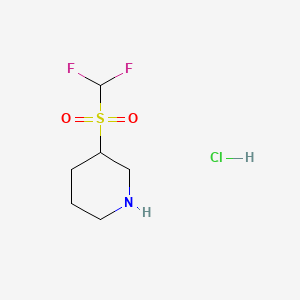
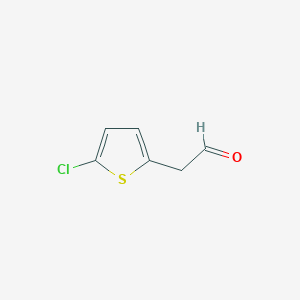

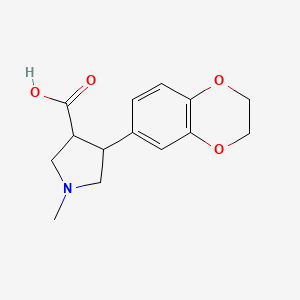
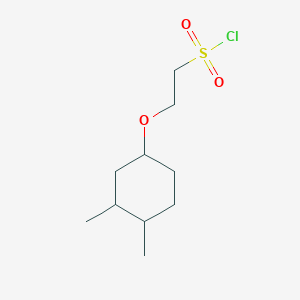

![4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13624833.png)
![5-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13624847.png)
